(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid
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Overview
Description
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective Boc group that can be easily removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid typically involves the protection of the amino group with a Boc group, followed by the attachment of the cyclohexyl ring and the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products Formed
Scientific Research Applications
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butoxycarbonylamino-cyclohexyl)-methanol: Similar structure but with a methanol group instead of acetic acid.
(4-tert-Butoxycarbonylamino-cyclohexyl)-methylamine: Similar structure but with a methylamine group instead of acetic acid.
Uniqueness
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is unique due to its combination of a Boc-protected amino group and an acetic acid moiety, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJRZDMDBZMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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